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molecular formula C14H22N2 B1466133 4-(1-Isopropylpiperidin-4-yl)aniline CAS No. 837421-92-8

4-(1-Isopropylpiperidin-4-yl)aniline

Cat. No. B1466133
M. Wt: 218.34 g/mol
InChI Key: CMTKUPVJBDAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951818B2

Procedure details

To a solution of 1-isopropyl-4-(4-nitro-phenyl)-piperidine (2.405 g, 9.698 mmol), prepared according to Example 5, in ethanol (100 mL) under nitrogen is added Pd/C 10% (515.9 mg, 0.485 mmol), followed by dropwise addition of hydrazine hydrate (2.427 g, 48.49 mmol). The mixture is refluxed overnight until completion of the reaction. After filtration through a celite plug, the solvent is removed under reduced pressure to yield the title compound, which is used as such for the next step.
Name
1-isopropyl-4-(4-nitro-phenyl)-piperidine
Quantity
2.405 g
Type
reactant
Reaction Step One
Quantity
2.427 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
515.9 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].O.NN>C(O)C.[Pd]>[CH:1]([N:4]1[CH2:5][CH2:6][CH:7]([C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
1-isopropyl-4-(4-nitro-phenyl)-piperidine
Quantity
2.405 g
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.427 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
515.9 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed overnight until completion of the reaction
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration through a celite plug
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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